An In-depth Technical Guide to the Physicochemical Characterization of 8-Bromo-2,6-dichloroquinazolin-4-amine
An In-depth Technical Guide to the Physicochemical Characterization of 8-Bromo-2,6-dichloroquinazolin-4-amine
Abstract
This technical guide provides a comprehensive analysis of the core physicochemical properties of 8-Bromo-2,6-dichloroquinazolin-4-amine, a substituted quinazolinamine derivative of interest in contemporary drug discovery. We focus on three critical parameters for preclinical assessment: molecular weight, the octanol-water partition coefficient (LogP), and overall lipophilicity. This document details both the theoretical underpinnings and the practical methodologies for the determination of these properties. It is designed to serve as a vital resource for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into experimental design, data interpretation, and the strategic importance of these parameters in predicting a compound's pharmacokinetic profile.
Introduction: The Quinazolinamine Scaffold and the Primacy of Physicochemical Properties
The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents, particularly in oncology. 8-Bromo-2,6-dichloroquinazolin-4-amine represents a specific analogue whose potential biological activity is intrinsically linked to its physicochemical nature. Before significant resources are invested in pharmacological testing, a thorough understanding of a compound's absorption, distribution, metabolism, and excretion (ADME) properties is paramount.[1] Lipophilicity, molecular size, and hydrogen bonding capacity are foundational to predicting this behavior.[2][3]
Lipophilicity, often quantified as LogP, governs a molecule's ability to partition between aqueous and lipid environments, a process that dictates its capacity to cross biological membranes, its solubility, and its potential for binding to plasma proteins or metabolic enzymes.[] Therefore, the accurate determination of these characteristics is not merely a data collection exercise but a cornerstone of rational drug design, enabling researchers to forecast a compound's druglikeness and anticipate potential development challenges.[5]
Core Physicochemical Profile
A precise understanding of the molecule's fundamental properties is the first step in its characterization.
Chemical Identity and Molecular Weight
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Chemical Name: 8-Bromo-2,6-dichloroquinazolin-4-amine
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Molecular Formula: C₈H₄BrCl₂N₃
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CAS Number: 1955333-31-5
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Chemical Structure: (Image generated for illustrative purposes)
The molecular weight (MW) is calculated from the sum of the atomic weights of its constituent atoms.
Calculation:
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Carbon (C): 8 x 12.011 = 96.088
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Hydrogen (H): 4 x 1.008 = 4.032
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Bromine (Br): 1 x 79.904 = 79.904
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Chlorine (Cl): 2 x 35.453 = 70.906
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Nitrogen (N): 3 x 14.007 = 42.021
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Total Molecular Weight = 292.951 g/mol
This value is critical for various analytical calculations and for assessing compliance with druglikeness guidelines, such as Lipinski's Rule of Five, which suggests a molecular mass of less than 500 Daltons for orally active drugs.[6][7]
Lipophilicity: The Concept of LogP and LogD
Lipophilicity is a measure of a compound's affinity for a lipid-like (nonpolar) environment versus an aqueous (polar) one.[1]
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Partition Coefficient (P): This is the ratio of the equilibrium concentration of a compound in a lipophilic solvent (typically n-octanol) to its concentration in an aqueous solvent (water).
-
LogP: As the partition coefficient can span many orders of magnitude, it is expressed on a logarithmic scale. LogP is a descriptor for the neutral, unionized form of the molecule.
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Distribution Coefficient (D) and LogD: For ionizable compounds like 8-Bromo-2,6-dichloroquinazolin-4-amine, the overall distribution between phases is pH-dependent. The LogD value represents the partition ratio at a specific pH, accounting for all species (neutral and ionized).[1] This is often more physiologically relevant than LogP.
Quantitative Data Summary
The following table summarizes the key physicochemical parameters for 8-Bromo-2,6-dichloroquinazolin-4-amine.
| Parameter | Value | Source/Method |
| Molecular Formula | C₈H₄BrCl₂N₃ | - |
| Molecular Weight | 292.95 g/mol | Calculated |
| XLogP3-AA (Predicted) | 3.5 | PubChem (Computed) |
| Hydrogen Bond Donors | 1 (the -NH₂ group) | Computed |
| Hydrogen Bond Acceptors | 3 (the three N atoms) | Computed |
Note: Experimental LogP/LogD values are best determined via the methodologies outlined below.
Methodologies for Lipophilicity Determination
An integrated approach combining computational prediction with experimental validation provides the most robust characterization of a compound's lipophilicity.
Computational Prediction of LogP
Computational models offer a rapid, resource-efficient first pass to estimate LogP.[8] These methods are invaluable in early discovery for virtual screening and library design.
Principle: LogP prediction algorithms are broadly classified into two types: atom-based and fragment-based.[9] Atom-based methods calculate LogP by summing the contributions of individual atoms, while fragment-based methods use a library of molecular fragments with known lipophilicity values. XLogP3 is a well-regarded atom-additive method that applies correction factors for intramolecular interactions.[9]
Workflow for Computational Prediction:
Caption: Workflow for computational LogP prediction.
Expertise & Trustworthiness: While computational models are powerful, they are predictive and trained on existing datasets.[8][10] Their accuracy can be lower for novel scaffolds or molecules with unusual electronic properties.[11] Therefore, predicted values like the XLogP3 of 3.5 should always be treated as an estimate to be confirmed by experimental methods.
Experimental Determination: The Gold Standard Shake-Flask Method
The shake-flask method, as described in OECD Guideline 107, is the benchmark for direct LogP determination.[12][13] It directly measures the partitioning of the solute between n-octanol and water.
Principle: A known quantity of the compound is dissolved in a biphasic system of n-octanol and water. The system is agitated until equilibrium is achieved, after which the phases are separated and the concentration of the compound in each phase is measured.[14]
Detailed Protocol (OECD 107):
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Preparation: Use high-purity n-octanol and water. Pre-saturate the n-octanol with water and the water with n-octanol for at least 24 hours.
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Causality: Pre-saturation prevents volume changes during the experiment, which would alter concentrations and lead to inaccurate results.[15]
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-
Test Substance Preparation: Prepare a stock solution of 8-Bromo-2,6-dichloroquinazolin-4-amine in the phase in which it is more soluble. The concentration should not exceed 0.01 mol/L.
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Partitioning: In duplicate, combine measured volumes of the pre-saturated solvents and an aliquot of the stock solution in a suitable vessel (e.g., a centrifuge tube). Three runs with different volume ratios (e.g., 2:1, 1:1, 1:2 n-octanol:water) should be performed.[12]
-
Equilibration: Agitate the vessels at a constant temperature (e.g., 25 ± 1°C) until equilibrium is reached. This can take several hours.
-
Phase Separation: Separate the two phases. Centrifugation is the most effective method to ensure a clean separation and avoid emulsions.[14]
-
Quantification: Determine the concentration of the test substance in each phase using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
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Calculation: The partition coefficient (P) is calculated as: P = [Concentration]ₙ₋ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ The LogP is the base-10 logarithm of this value.
-
Validation: The final LogP is reported as the average of the runs. The values from the six measurements should fall within a range of ± 0.3 log units for the test to be considered valid.[12]
Caption: Workflow for the Shake-Flask (OECD 107) method.
Chromatographic Approach: RP-HPLC Method
For higher throughput, lipophilicity can be estimated using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[13][16] This method is based on the correlation between a compound's retention time on a nonpolar stationary phase and its LogP value.[17]
Principle: The logarithm of the retention factor (k) of a compound is linearly related to its LogP. By calibrating the system with a set of reference compounds with known LogP values, the LogP of the unknown compound can be determined from its retention time.[18]
Detailed Protocol:
-
System Setup: Use an HPLC system with a C18 (octadecylsilyl) column. The mobile phase is typically a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).
-
Reference Standards: Select a set of 5-7 reference compounds with well-established LogP values that bracket the expected LogP of the test compound.
-
Calibration:
-
Inject each reference standard individually and determine its retention time (t_R).
-
Determine the column dead time (t_0) by injecting an unretained compound (e.g., uracil).
-
Calculate the retention factor (k) for each standard: k = (t_R - t_0) / t_0.
-
Plot log(k) versus the known LogP values. Perform a linear regression to obtain a calibration curve.
-
Trustworthiness: A valid calibration curve must have a high correlation coefficient (r² > 0.98).
-
-
Sample Analysis: Inject the 8-Bromo-2,6-dichloroquinazolin-4-amine solution under the identical chromatographic conditions and determine its retention time.
-
Calculation: Calculate the log(k) for the test compound and use the linear regression equation from the calibration curve to determine its LogP value.
Caption: Workflow for RP-HPLC based LogP determination.
Interpretation and Pharmacological Context
The physicochemical data provides a lens through which we can predict the compound's behavior.
-
Molecular Weight (292.95 g/mol ): This value is well within the sub-500 Dalton guideline suggested by Lipinski's Rule of Five, indicating that molecular size is unlikely to be a barrier to passive diffusion across membranes.[6]
-
Lipophilicity (Predicted XLogP3 ≈ 3.5): A LogP in this range (typically 1-4) is often considered optimal for oral drug candidates.[5] It suggests a favorable balance: lipophilic enough to permeate cell membranes but not so lipophilic that it suffers from poor aqueous solubility, high plasma protein binding, or rapid metabolic clearance.[][15]
The combination of a low molecular weight and a moderate predicted LogP positions 8-Bromo-2,6-dichloroquinazolin-4-amine in a favorable physicochemical space for further drug development. However, experimental verification of the LogP/LogD is essential to confirm these predictions and build a robust data package for the compound.
Conclusion
The thorough characterization of molecular weight, LogP, and lipophilicity is a critical, foundational step in the evaluation of any potential drug candidate. For 8-Bromo-2,6-dichloroquinazolin-4-amine, computational predictions are encouraging, suggesting properties consistent with good oral bioavailability. This guide has provided the detailed, validated protocols necessary for the experimental determination of these values. By integrating high-throughput computational screening with gold-standard experimental methods like the shake-flask technique and RP-HPLC, research and development teams can make informed decisions, optimize lead compounds effectively, and increase the probability of success in the complex journey of drug discovery.
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